4-Benzhidrilo-3-tiosemicarbazida

Descripción general

Descripción

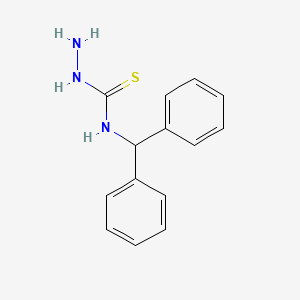

4-Benzhydryl-3-thiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides, which are known for their diverse biological activities and potential use in the synthesis of various heterocyclic compounds. Thiosemicarbazides are characterized by the presence of a thiourea moiety and are often used as intermediates in the synthesis of thiazoles, triazoles, and other heterocyclic structures.

Synthesis Analysis

The synthesis of thiosemicarbazide derivatives, including those related to 4-Benzhydryl-3-thiosemicarbazide, typically involves the reaction of hydrazides with isothiocyanates. For instance, new thiosemicarbazide derivatives were synthesized by reacting 2-(ethylsulfanyl)benzohydrazide with various aryl isothiocyanates, leading to compounds with potent antioxidant activities . Similarly, 4-Benzhydryl-3-thiosemicarbazide can be synthesized through analogous methods, which may involve the reaction of benzhydryl hydrazides with appropriate isothiocyanates.

Molecular Structure Analysis

The molecular structure of thiosemicarbazide derivatives can be complex, with the possibility of existing in different conformations. For example, the reaction of 4-benzoylpyridine and thiosemicarbazide yielded E- and Z-isomers, which were characterized using NMR techniques and theoretical calculations. The conformational distribution and geometry optimization of these compounds were studied using methods like PM3 and Density Functional Theory (DFT) . These techniques can also be applied to analyze the molecular structure of 4-Benzhydryl-3-thiosemicarbazide.

Chemical Reactions Analysis

Thiosemicarbazides can undergo various chemical reactions leading to the formation of heterocyclic compounds. For instance, 1-benzoyl-4-phenyl-3-thiosemicarbazide can cyclize under acidic or basic conditions to form different heterocyclic structures . Additionally, 4-Benzhydryl-3-thiosemicarbazide can be expected to participate in heterocyclic synthesis reactions, such as the formation of thiazole, triazole, and thiadiazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiosemicarbazide derivatives can be studied using spectroscopic methods and quantum chemical calculations. For example, a compound closely related to 4-Benzhydryl-3-thiosemicarbazide was synthesized and characterized using FTIR and NMR spectroscopy, and its molecular electrostatic potential and frontier orbitals were analyzed using computational methods . These techniques provide insights into the bond parameters, vibration frequencies, and electronic properties of the molecules, which are crucial for understanding their reactivity and potential applications.

Aplicaciones Científicas De Investigación

Propiedades Anticancerígenas

Las tiosemicarbazidas y sus derivados de 1,3,4-tiadiazol correspondientes exhiben efectos anticancerígenos prometedores. Los investigadores han sintetizado una nueva serie de estos compuestos y han evaluado su efectividad antiproliferativa. Notablemente, el compuesto 4d demostró una alta actividad citotóxica contra las células cancerosas U87, mientras que el 4i fue efectivo contra las células HeLa. Además, el compuesto 3b se dirigió selectivamente a ambas líneas celulares cancerosas .

Inhibición de la anhidrasa carbónica

Las anhidrasas carbónicas (CAs) desempeñan un papel crucial en la regulación del equilibrio del pH. El compuesto 4e mostró una mayor eficacia que el fármaco estándar acetazolamida en la inhibición de la actividad de CA IX. Esto sugiere que la 4-Benzhidrilo-3-tiosemicarbazida puede tener posibles aplicaciones terapéuticas relacionadas con la regulación del pH y el equilibrio ácido-base .

Mecanismo De Acción

Target of Action

The primary target of 4-Benzhydryl-3-thiosemicarbazide is the enzyme carbonic anhydrase IX . This enzyme plays a crucial role in the reversible hydration of carbon dioxide to bicarbonate ions .

Mode of Action

4-Benzhydryl-3-thiosemicarbazide interacts with carbonic anhydrase IX, inhibiting its activity . Molecular docking studies have been carried out to determine the compound’s interactions with the enzyme’s active sites .

Biochemical Pathways

The inhibition of carbonic anhydrase IX by 4-Benzhydryl-3-thiosemicarbazide affects the conversion of carbon dioxide to bicarbonate ions . This can have downstream effects on cellular pH regulation and various biochemical pathways.

Pharmacokinetics

Its molecular weight is 25735 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of carbonic anhydrase IX by 4-Benzhydryl-3-thiosemicarbazide can lead to anti-proliferative effects, as demonstrated in studies using cancer cell lines . For example, certain derivatives of thiosemicarbazide exhibited selective cytotoxic activity against U87 and HeLa cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Benzhydryl-3-thiosemicarbazide. For instance, in environmental research, this compound has been studied for its potential role in pollution management and the treatment of wastewater.

Safety and Hazards

According to the safety data sheet, 4-Benzhydryl-3-thiosemicarbazide is harmful if swallowed . It is advised to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . In case of ingestion, it is recommended to immediately call a poison center or doctor/physician .

Direcciones Futuras

4-Benzhydryl-3-thiosemicarbazide has attracted interest as a potential therapeutic agent in various fields of research and industry. It is expected that future research will continue to explore its potential applications, particularly in the field of biochemistry, with a wide range of medical applications .

Análisis Bioquímico

Biochemical Properties

4-Benzhydryl-3-thiosemicarbazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to inhibit bacterial type IIA topoisomerases, which are crucial for DNA replication and transcription . This inhibition is achieved through binding interactions with the enzyme’s active sites, leading to the disruption of DNA processes. Additionally, 4-Benzhydryl-3-thiosemicarbazide has shown potential as an anticancer agent by inhibiting human carbonic anhydrase IX, an enzyme involved in tumor growth and survival .

Cellular Effects

4-Benzhydryl-3-thiosemicarbazide has been observed to exert cytotoxic effects on various cancer cell lines, including U87 and HeLa cells . It influences cell function by inducing apoptosis, a programmed cell death mechanism, through the activation of caspase-3 and the regulation of Bax and Bcl-2 protein expression . Furthermore, 4-Benzhydryl-3-thiosemicarbazide affects cell signaling pathways and gene expression, leading to alterations in cellular metabolism and growth .

Molecular Mechanism

The molecular mechanism of 4-Benzhydryl-3-thiosemicarbazide involves its binding interactions with specific biomolecules. It acts as an inhibitor of bacterial type IIA topoisomerases by binding to the enzyme’s active sites, thereby preventing DNA replication and transcription . In cancer cells, 4-Benzhydryl-3-thiosemicarbazide inhibits human carbonic anhydrase IX, leading to reduced tumor growth and survival . Additionally, it induces apoptosis through the activation of caspase-3 and the regulation of pro-apoptotic and anti-apoptotic proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Benzhydryl-3-thiosemicarbazide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that 4-Benzhydryl-3-thiosemicarbazide can maintain its cytotoxic effects on cancer cells for extended periods, indicating its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of 4-Benzhydryl-3-thiosemicarbazide vary with different dosages in animal models. At lower doses, the compound has shown significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

4-Benzhydryl-3-thiosemicarbazide is involved in various metabolic pathways, including those related to its interactions with enzymes and cofactors. It has been found to inhibit human carbonic anhydrase IX, affecting metabolic flux and metabolite levels in cancer cells . Additionally, the compound’s interactions with bacterial type IIA topoisomerases suggest its involvement in DNA-related metabolic processes .

Transport and Distribution

Within cells and tissues, 4-Benzhydryl-3-thiosemicarbazide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, enhancing its therapeutic efficacy. The compound’s distribution is influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

4-Benzhydryl-3-thiosemicarbazide exhibits specific subcellular localization, which affects its activity and function. It has been observed to localize in the cytoplasm and nucleus of cancer cells, where it exerts its cytotoxic effects . The compound’s targeting signals and post-translational modifications play a crucial role in directing it to specific cellular compartments, enhancing its therapeutic potential .

Propiedades

IUPAC Name |

1-amino-3-benzhydrylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3S/c15-17-14(18)16-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,15H2,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZRVDYOCCVVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370724 | |

| Record name | 4-Benzhydryl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21198-25-4 | |

| Record name | 4-Benzhydryl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21198-25-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-1-[4-(diethylamino)phenyl]ethanone](/img/structure/B1273716.png)